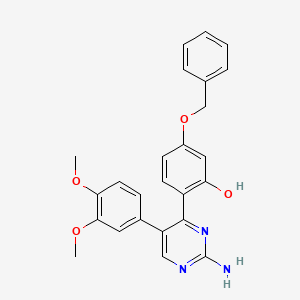
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound featuring a pyrimidine ring substituted with amino and dimethoxyphenyl groups, and a phenol ring substituted with a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the coupling of the pyrimidine derivative with a benzyloxy-substituted phenol under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials or as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(methoxy)phenol
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(ethoxy)phenol
Uniqueness
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its solubility and stability compared to similar compounds.
Propiedades
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-30-22-11-8-17(12-23(22)31-2)20-14-27-25(26)28-24(20)19-10-9-18(13-21(19)29)32-15-16-6-4-3-5-7-16/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICDHUKYRLTMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)
![3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2394897.png)
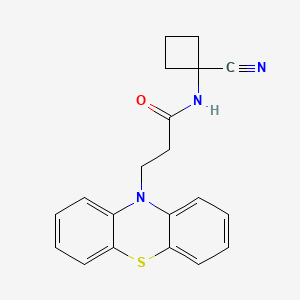
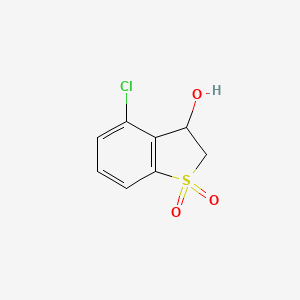
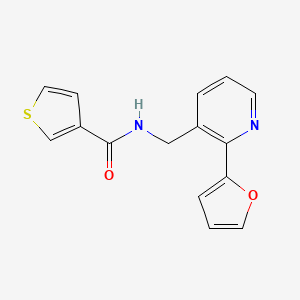
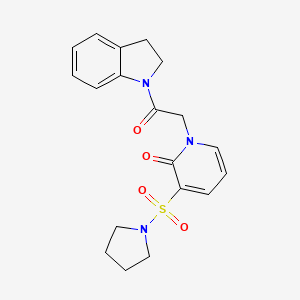
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
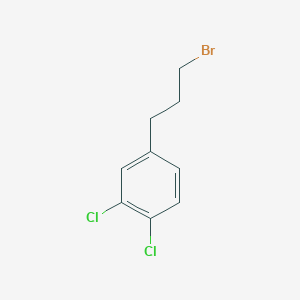
![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2394914.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)
